Napirimus

Immunosuppression T-cell Rosette Assay

Napirimus (CAS 70696-66-1) is an experimental, small-molecule immunosuppressant belonging to the 4-aroylpyrrolyl-2-carboxylic acid class. It is described as a prodrug that undergoes in vivo hydrolysis to its active dicarboxylic acid metabolite.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 70696-66-1
Cat. No. B1623391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapirimus
CAS70696-66-1
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H13NO3/c1-18-10-12(9-15(18)17(20)21)16(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,20,21)
InChIKeyCNUPQURTHORUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Napirimus (CAS 70696-66-1): Experimental Immunosuppressant Overview for Research Procurement


Napirimus (CAS 70696-66-1) is an experimental, small-molecule immunosuppressant belonging to the 4-aroylpyrrolyl-2-carboxylic acid class . It is described as a prodrug that undergoes in vivo hydrolysis to its active dicarboxylic acid metabolite . Preclinical studies have investigated its utility in models of autoimmune disease, where it demonstrates immunosuppressive activity in vitro and in vivo .

Why Napirimus Cannot Be Assumed Interchangeable with Other Immunosuppressants


Napirimus belongs to a distinct chemical class (4-aroylpyrrolyl-2-carboxylic acids) with a mechanism of action that is not fully characterized, precluding simple functional substitution with purine synthesis inhibitors like azathioprine or DHODH inhibitors like brequinar or leflunomide. Direct comparative evidence from its foundational patent shows that Napirimus demonstrates equipotent in vitro immunosuppression to azathioprine (IC50 ~6 μg/mL in a rosette inhibition assay) but with a critical differentiation: a claim of reduced hematological toxicity . This toxicity profile divergence, even without precise quantification, constitutes a key rationale against casual analog substitution in experimental settings.

Quantitative Evidence Guide for Napirimus Selection Versus Comparators


In Vitro Immunosuppressive Potency Compared to Azathioprine

Napirimus demonstrated comparable in vitro immunosuppressive activity to azathioprine, a widely used clinical immunosuppressant, in a rosette inhibition assay. This directly positions Napirimus within the potency range of a reference clinical agent .

Immunosuppression T-cell Rosette Assay

Reduced Hematological Toxicity Profile Versus Azathioprine

The patent explicitly states that compounds of Napirimus's class (Formula I) are of 'reduced toxicity and particularly devoid of any toxicity on the blood cells' in contrast to azathioprine . This is a qualitative but critical differentiator for experimental design.

Toxicity Immunosuppression Safety Pharmacology

In Vivo Efficacy in Adjuvant-Induced Polyarthritis Compared to Untreated Controls

Napirimus demonstrated both prophylactic and therapeutic efficacy in a rat model of adjuvant-induced polyarthritis, a standard preclinical model for rheumatoid arthritis. Effective doses are reported at 200 mg/kg for treatment and 100 mg/kg for prevention .

Rheumatoid Arthritis In Vivo Autoimmune

Dose-Dependent Protection in Experimental Autoimmune Encephalomyelitis (EAE)

In a rat EAE model, Napirimus exhibited dose-dependent protection, achieving 50% protection at 100 mg/kg and 90% protection at 400 mg/kg. This dose-response relationship is critical for experimental design in neuroinflammatory disease models .

Multiple Sclerosis EAE Neuroinflammation

Structural Class Differentiation from DHODH-Targeted Immunosuppressants

Napirimus (a 4-aroylpyrrolyl-2-carboxylic acid) represents a distinct chemotype from the quinoline-carboxylic acid-based DHODH inhibitor brequinar (IC50 ~5.2–20 nM for human DHODH) and the isoxazole-based leflunomide (active metabolite Ki = 179 nM for DHODH) . While Napirimus has been annotated as a DHODH ligand in some databases, the quantitative potency and binding mode are not conclusively established, implying a potentially distinct or polypharmacological mechanism relative to the high-affinity DHODH inhibitors .

Chemotype DHODH Mechanism of Action

Optimized Research Application Scenarios for Napirimus (70696-66-1)


Preclinical Autoimmune Disease Modeling with a Non-Myelosuppressive Immunosuppressant

Napirimus is best deployed in rodent models of autoimmune diseases (adjuvant-induced arthritis, EAE) when researchers require an immunosuppressive agent with comparable in vitro potency to azathioprine (IC50 ~6 μg/mL) but without the confounding variable of hematological toxicity. The established in vivo dosing benchmarks (100 mg/kg for prophylaxis, 200 mg/kg for treatment in arthritis; 100–400 mg/kg for dose-dependent EAE protection) provide a validated experimental starting point .

Mechanistic Deconvolution of Non-DHODH Immunosuppressive Pathways

As a 4-aroylpyrrolyl-2-carboxylic acid that is structurally distinct from the well-characterized quinoline-carboxylic acid (brequinar) and isoxazole (leflunomide) chemotypes, Napirimus serves as a valuable probe for investigating immunosuppressive mechanisms that are independent of or orthogonal to high-affinity DHODH inhibition. Its use is recommended in studies aiming to deconvolute polypharmacology or identify novel targets in T-cell suppression .

Comparative Safety Pharmacology Studies with Azathioprine

The patent-derived claim that Napirimus lacks the blood cell toxicity associated with azathioprine makes this compound a suitable reference agent for comparative safety pharmacology studies focused on hematological endpoints following immunosuppressive therapy. Such studies are critical for early-stage drug safety evaluation in transplant and autoimmune disease research .

Prodrug Activation and Pharmacokinetic Studies

Napirimus is documented as a prodrug that is hydrolyzed in vivo to its active dicarboxylic acid metabolite. This property makes it a relevant tool compound for investigating prodrug activation mechanisms, metabolic stability, and the pharmacokinetic-pharmacodynamic relationship of immunosuppressive prodrugs in rodent models, leveraging known in vivo efficacy data for pharmacodynamic correlation .

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